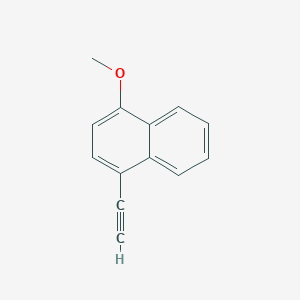

1-Ethynyl-4-methoxynaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHRCZGOXUPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489766 | |

| Record name | 1-Ethynyl-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61639-32-5 | |

| Record name | 1-Ethynyl-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 4 Methoxynaphthalene and Analogues

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl-Naphthalene Formation

Palladium-catalyzed cross-coupling reactions stand as a cornerstone for the introduction of the ethynyl (B1212043) moiety onto the naphthalene (B1677914) scaffold. The Sonogashira coupling, in particular, is a powerful and widely utilized method for this transformation.

Sonogashira Coupling Protocols for Alkyne Introduction

The Sonogashira reaction provides a direct and efficient route to form a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of 1-ethynyl-4-methoxynaphthalene synthesis, this typically involves the coupling of a 1-halo-4-methoxynaphthalene with a suitable alkyne synthon.

A common strategy employs a protected alkyne, such as trimethylsilylacetylene (B32187), to prevent undesired side reactions. For instance, 4-ethynyl-1-methoxynaphthalene has been synthesized from 4-bromo-1-methoxynaphthalene and trimethylsilylacetylene. acs.org The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst like copper iodide, and a base, typically an amine such as triethylamine. acs.orgwalisongo.ac.id The initial product is the trimethylsilyl-protected ethynylnaphthalene, which is then deprotected to yield the terminal alkyne. This deprotection is readily achieved by treatment with a base, for example, an aqueous solution of potassium hydroxide (B78521) in methanol. acs.org

The general conditions for such a Sonogashira coupling are summarized in the table below:

| Reactants | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| 4-bromo-1-methoxynaphthalene, trimethylsilylacetylene | PdCl2(PPh3)2, CuI | Triethylamine | Reflux, 1 h | 4-trimethylsilylacetylene-1-methoxynaphthalene | Not specified | acs.org |

| 4-trimethylsilylacetylene-1-methoxynaphthalene | KOH(aq) | Methanol | Vigorous stirring, 1 h | 4-Ethynyl-1-methoxynaphthalene | Not specified | acs.org |

| Aryl iodide, terminal alkyne | Pd(PPh3)2Cl2, CuI | Triethylamine | Room Temperature | Aryl-substituted alkyne | Not specified | walisongo.ac.id |

Precursor Synthesis: Halonaphthalene Functionalization

The successful implementation of the Sonogashira coupling is contingent on the availability of the corresponding halonaphthalene precursors. The regioselective halogenation of 1-methoxynaphthalene (B125815) is therefore a critical preceding step.

For the synthesis of 1-chloro-4-methoxynaphthalene, an iron(III)-catalyzed chlorination protocol has been developed. This method utilizes N-chlorosuccinimide (NCS) as the chlorine source and provides a high yield of the desired product. acs.org The reaction proceeds efficiently at a slightly elevated temperature.

The bromination of 1-methoxynaphthalene can also be achieved, providing the necessary precursor for Sonogashira coupling. acs.org The specific conditions for these halogenation reactions are detailed in the table below:

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 1-methoxynaphthalene | N-chlorosuccinimide (NCS) | Iron(III) chloride | Not specified | 60 °C, 18 h | 1-chloro-4-methoxynaphthalene | 91% | acs.org |

| 1-methoxynaphthalene | Bromine | Not specified | Not specified | Not specified | 4-bromo-1-methoxynaphthalene | Not specified | acs.org |

Alternative Synthetic Routes to Methoxynaphthalene-Alkynes

Lithiation-Silylation Sequences and Subsequent Modifications

Lithiation of methoxynaphthalene derivatives followed by quenching with a silylating agent is a viable route to silylated naphthalenes, which can be further functionalized. The regioselectivity of the lithiation of 1-methoxynaphthalene can be controlled by the choice of the lithiating agent and reaction conditions. researchgate.net For instance, treatment with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) tends to direct lithiation to the 2-position, while t-butyllithium can favor lithiation at the 8-position (peri-lithiation). researchgate.net Subsequent reaction with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride, would then install the silyl group at the lithiated position. While this method is powerful for accessing various isomers, achieving selective lithiation at the 4-position of 1-methoxynaphthalene can be challenging.

Once a silylated alkyne is obtained, it can be a versatile intermediate for further transformations. chemistryviews.org For example, silylacetylenes can be converted to terminal alkynes via desilylation. nih.gov

Catalytic Cyclization Strategies for Naphthalene Core Formation

The construction of the naphthalene core with the desired substitution pattern can also be achieved through catalytic cyclization reactions. These methods often involve the annulation of simpler starting materials and can offer a high degree of control over the final structure.

Palladium-catalyzed annulation of internal alkynes provides a powerful tool for the synthesis of highly substituted naphthalenes. nih.govacs.org This method can tolerate a variety of functional groups and typically affords excellent yields. nih.gov Another approach involves the palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes. thieme-connect.comthieme-connect.com

Copper-catalyzed annulation reactions have also been developed for the synthesis of substituted naphthalenes. For example, the reaction of o-bromobenzaldehydes with β-ketoesters in the presence of a copper(I) catalyst yields substituted naphthalenes in a single step. rsc.org Furthermore, gold-catalyzed cascade cyclizations of 1,5-enyne substrates have been shown to produce naphthalene derivatives. rsc.org

Regioselective Synthesis and Isomer Control in Naphthalene Derivatives

The control of regioselectivity is a paramount challenge in the synthesis of disubstituted naphthalenes, including this compound. The substitution pattern on the naphthalene core is influenced by both kinetic and thermodynamic factors. vaia.com For instance, in the sulfonation of naphthalene, the reaction at lower temperatures (80°C) favors the kinetically controlled 1-isomer, while higher temperatures (160°C) lead to the thermodynamically more stable 2-isomer. vaia.com

In the context of electrophilic aromatic substitution on 1-methoxynaphthalene, the methoxy (B1213986) group is an activating, ortho-para directing group. This would favor substitution at the 2- and 4-positions. The selective formation of the 1,4-disubstituted product over the 1,2-isomer is a key consideration. The use of specific catalysts and reaction conditions can influence this selectivity. For example, the iron(III)-catalyzed chlorination of 1-methoxynaphthalene with NCS shows high selectivity for the 4-position. acs.org Similarly, protecting groups can be employed to direct halogenation to a remote position. worktribe.com

Reaction Mechanisms and Chemical Transformations Involving 1 Ethynyl 4 Methoxynaphthalene

Alkyne Reactivity and Functionalization

The ethynyl (B1212043) group of 1-ethynyl-4-methoxynaphthalene is a key site for a variety of chemical reactions, allowing for the synthesis of more complex molecules.

The ethynyl group in this compound is susceptible to nucleophilic attack. smolecule.com This reactivity is fundamental to its role in organic synthesis. For instance, in the presence of a suitable catalyst, alcohols can add across the carbon-carbon triple bond. This type of reaction, known as hydroalkoxylation, has been studied for similar aromatic alkynes. researchgate.net The regioselectivity of this addition, meaning whether the nucleophile adds to the carbon atom closer to or further from the naphthalene (B1677914) ring, can be influenced by the choice of catalyst and reaction conditions. researchgate.net The methoxy (B1213986) group on the naphthalene ring, being an electron-donating group, can also influence the electronic properties of the ethynyl group and thus its reactivity towards nucleophiles. smolecule.com

Acyclic (pentadienyl)iron(1+) cations are versatile precursors in organic synthesis due to the variety of structural motifs that can be produced upon nucleophilic addition. nih.gov While NMR spectra for most of these cations indicate a "U" or cisoid structure in solution, it is believed that the "S" or transoid form exists in equilibrium. nih.gov Nucleophilic attack on the "U" structure can occur at a terminal position of the pentadienyl ligand, leading to cis-diene complexes. nih.gov With weaker nucleophiles, the reaction may proceed through the less stable but more reactive "S" form to generate trans-diene complexes. nih.gov In some cases, nucleophilic attack happens at an internal carbon of the dienyl ligand, yielding (3-pentene-1,5-diyl)iron complexes. nih.gov

Transition metal-catalyzed hydrosilylation is a significant method for functionalizing alkynes, and it has been explored for various terminal alkynes. frontiersin.orgd-nb.info This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond. The regioselectivity of this addition is a critical aspect, determining whether the silyl (B83357) group attaches to the terminal carbon (to form the (E)- or (Z)-vinylsilane) or the internal carbon.

Recent research has highlighted the use of earth-abundant transition metals like iron and cobalt for these transformations. frontiersin.org For instance, iron catalysts have been shown to be effective in the dihydrosilylation of terminal alkynes, proceeding through sequential hydrosilylation steps with distinct regioselectivity. frontiersin.org The initial anti-Markovnikov hydrosilylation is followed by a second addition at the carbon alpha to the newly introduced silyl group. frontiersin.org Similarly, cobalt catalysts have been employed for the dihydrosilylation of aryl-substituted alkynes, favoring the formation of geminal aryl(disilyl)alkanes through sequential Markovnikov-selective hydrosilylations. frontiersin.org

The choice of ligand on the metal catalyst plays a crucial role in controlling the stereoselectivity of hydrosilylation reactions of allenes, which can provide insights into alkyne reactions. For example, in nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes, different phosphine (B1218219) ligands can direct the reaction to selectively form either (Z)- or (E)-allylsilanes. nih.gov This demonstrates the potential for fine-tuning the reaction outcome by modifying the catalyst system.

The selective incorporation of deuterium (B1214612) atoms into organic molecules is of significant interest for various applications, including mechanistic studies and as internal standards in mass spectrometry. marquette.edu Catalytic transfer hydrodeuteration and deuteration reactions have emerged as powerful techniques for the site-selective installation of deuterium. marquette.edu These methods often utilize readily available and easy-to-handle deuterium donors, avoiding the need for flammable deuterium gas. marquette.edu

Copper-catalyzed transfer deuteration has been shown to be effective for the reductive deuteration of aryl alkynes. marquette.edubohrium.com For terminal alkynes, a preliminary step can involve exchanging the acetylenic hydrogen for a deuterium atom, which allows for the synthesis of molecules with up to five deuterium atoms. marquette.edu The reaction conditions are generally mild and tolerate a range of functional groups. marquette.edu Mechanistic studies suggest that these reactions can proceed through a cis-alkene intermediate. bohrium.com

Recent advancements have also focused on the site-selective deuteration of arenes and heteroarenes using supported iridium nanoparticles. chemrxiv.org This method allows for deuteration at specific positions on the aromatic ring under mild conditions, showcasing high chemo- and regioselectivity. chemrxiv.org

Polymerization and Oligomerization Mechanisms

This compound can serve as a monomer or an end-capping agent in the synthesis of polymers and oligomers, particularly those designed for high-performance applications.

Ethynyl-terminated polyimide oligomers are known for their ability to be thermally cured into resins with excellent mechanical and chemical properties, making them suitable for high-performance composites. datapdf.com The curing process typically occurs at high temperatures, often around 350 °C, and involves a complex set of reactions. datapdf.com

A study focused on the effect of substituents on the thermal curing of aryl-ethynyl end-capped oligomers investigated a model compound, N-phenyl-4-(4-methoxy-1-naphthylethynyl)phthalimide. acs.org The curing kinetics were analyzed and compared to analogs without the methoxy group. acs.org The presence of the electron-donating methoxy group was found to accelerate the thermal curing rate. acs.org The activation energy for the curing of a 4-methoxy-1-naphthylethynyl-terminated imide oligomer (MeO-NETI-5) was found to be significantly lower than its non-methoxylated counterpart (NETI-5). acs.org

The table below presents the Arrhenius parameters for the thermal curing of these oligomers.

| Oligomer | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s-1) | Reference |

|---|---|---|---|

| MeO-NETI-5 | 25.3 (± 0.9) | 1.2 x 108 | acs.org |

| NETI-5 | 31.4 (± 0.7) | 1.3 x 1011 | acs.org |

The position of the substituent also plays a role. For instance, studies on the polymerization of para-substituted and meta-substituted phenylacetylene (B144264) monomers have shown different effects. ethernet.edu.et Resonance effects are more dominant for para-substituents, while inductive effects are more pronounced for meta-substituents. ethernet.edu.et This highlights the complex interplay of electronic effects in determining the polymerization pathways of substituted aryl alkynes. The enhanced reactivity of naphthyl-ethynyl systems compared to phenyl-ethynyl systems has also been noted, suggesting that the polycyclic aromatic ring itself contributes to a faster curing rate. datapdf.com

Intramolecular Cyclization and Annulation Pathways

The structural arrangement of the ethynyl group and the methoxy-activated naphthalene ring in this compound provides a versatile platform for various intramolecular cyclization and annulation reactions. These pathways are crucial for the synthesis of complex polycyclic and heterocyclic frameworks. Key strategies include transition-metal-catalyzed cycloisomerizations, tandem reactions, and photochemical transformations, which lead to the formation of valuable scaffolds such as benzo[b]fluorenes and fluoranthenes.

Gold-Catalyzed Cyclization Cascades

Gold(I) complexes are highly effective catalysts for activating the alkyne moiety of this compound and related derivatives, initiating a cascade of reactions to form complex polycyclic structures. nih.govresearchgate.net These reactions typically proceed under mild conditions with high efficiency. nih.gov

One prominent pathway involves a gold-catalyzed cascade that combines an intramolecular cyclization with an intermolecular cycloaddition. nih.gov The process is initiated by a gold-promoted 6-endo-dig cyclization of a diazo-alkyne substrate derived from the naphthyl scaffold. This step generates a key β-aryl gold-carbene intermediate. nih.gov This reactive species does not undergo the typical transformations of metal carbenes but instead acts as a four-carbon synthon in a subsequent [4+2] cycloaddition with an external alkene. nih.gov This unique reactivity allows for the rapid assembly of diverse polycarbocyclic frameworks. nih.gov The resulting polycyclic hydrocarbons can be further modified, for instance, through mild oxidation to produce elusive π-conjugated systems. nih.gov

DFT calculations and mechanistic studies support a stepwise mechanism for these gold-catalyzed cycloadditions. nih.gov The cycle begins with the formation of an anti-cyclopropyl gold(I)-carbene, which then opens to form a carbocation. This carbocation is stabilized by a π-interaction with the aryl ring and undergoes a Friedel-Crafts-type reaction to complete the annulation. nih.gov Cationic gold(I) complexes featuring bulky phosphine ligands, such as tris(2,6-di-tert-butylphenyl)phosphite, have shown exceptional reactivity in these transformations. nih.gov

| Reaction Type | Catalyst | Key Intermediate | Product Type | Ref. |

| Diazo-yne Cyclization / [4+2] Cycloaddition | Gold(I) Complexes | β-Aryl Gold-Carbene | Polycarbocycles | nih.gov |

| Intramolecular [4+2] Cycloaddition | Cationic Au(I) with Bulky Phosphine Ligands | Cyclopropyl Gold(I)-Carbene | Tetrahydro-cyclopenta[b]naphthalenes | nih.gov |

| Atropselective Hydroarylation | Cationic Au(I) with (R)-BINAP | (η2-alkyne)–gold complex | Axially Chiral 4-aryl-2-quinolinones | beilstein-journals.org |

Tandem Annulation Reactions for Fluoranthene (B47539) Synthesis

This compound serves as a key building block in tandem reaction sequences to construct fluoranthene and benzo[j]fluoranthene skeletons. acs.orgacs.org These multi-step processes, often performed in a single pot, combine cross-coupling reactions with intramolecular C–H arylation or Diels-Alder reactions.

In one such approach, a domino Suzuki–Miyaura/intramolecular Diels–Alder/ring-opening sequence is utilized. acs.org For instance, the Sonogashira coupling of 1-ethynyl-4-methoxybenzene with a suitable di-iodinated precursor can be followed by a Suzuki coupling and subsequent intramolecular cyclization to yield hydroxyfluoranthene derivatives. acs.org Similarly, palladium-catalyzed tandem reactions involving 1,8-diiodonaphthalene (B175167) and arylboronic acids can produce fluoranthenes through a sequence of Suzuki coupling and intramolecular C-H arylation. acs.org These methods provide efficient access to complex polycyclic aromatic hydrocarbons that are otherwise difficult to synthesize. acs.org

Photochemical Synthesis of Benzo[b]fluorenes

Photochemical methods offer a direct route to benzo[b]fluorene scaffolds from precursors structurally related to this compound. nih.gov The synthesis involves the direct photochemical conversion of alkynylated chalcones, which can be prepared using the ethynylnaphthalene core. This transformation is typically rapid and can be facilitated using continuous flow reactors, which allow for uniform irradiation and efficient production. nih.gov

Mechanistic studies, supported by deuteration experiments and the use of radical scavengers, suggest the reaction proceeds through a biradical species. nih.gov The proposed mechanism involves:

Initial photochemical excitation of the chalcone (B49325).

Formation of a biradical intermediate.

A 1,5-hydrogen atom transfer from the benzoyl moiety to the benzylic radical position. nih.gov

Radical recombination to form a tetracyclic ring system. nih.gov

Tautomerization to yield the final aromatic benzo[b]fluorene product. nih.gov

This photochemical strategy represents a powerful method for constructing the benzo[b]fluorene core, avoiding the harsh conditions and multi-step sequences required in some traditional thermal routes. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Ethynyl 4 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Ethynyl-4-methoxynaphthalene in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic protons on the naphthalene (B1677914) ring system are influenced by the electronic effects of both the methoxy (B1213986) and ethynyl (B1212043) groups. The methoxy group (-OCH₃) typically exhibits a sharp singlet, while the acetylenic proton (-C≡CH) also appears as a singlet. The protons on the naphthalene core present a complex splitting pattern characteristic of a 1,4-disubstituted system.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the methoxy carbon, the two sp-hybridized carbons of the ethynyl group, and the ten carbons of the naphthalene skeleton. The chemical shifts are sensitive to the substitution pattern and electronic density. pnu.ac.irnih.gov While specific experimental data for this compound is not broadly published, expected chemical shifts can be inferred from analyses of closely related compounds like 1-methoxynaphthalene (B125815) and various ethynyl-substituted aromatics. umich.edursc.orgnih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on additive rules and data from analogous structures.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene H | 7.0 - 8.3 | Multiplet (m) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene C | 114 - 135 |

| Naphthalene C-O | ~155 |

| Naphthalene C-C≡ | ~118 |

| Ethynyl (-C ≡CH) | ~83 |

| Ethynyl (-C≡C H) | ~80 |

Two-dimensional NMR experiments are essential for confirming the precise structural assignments and exploring molecular dynamics. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons on the naphthalene rings, helping to trace the connectivity through the aromatic system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for definitive assignment of the naphthalene CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations. It would show connections from the methoxy protons to the C4 carbon and from the acetylenic proton to the C1 and C2 carbons of the ethynyl group, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): In cases where steric hindrance might lead to through-space interactions or restricted rotation, NOESY can provide valuable information. researchgate.netnih.gov For instance, it could show spatial proximity between the methoxy group protons and the proton at the C5 position of the naphthalene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including precise bond lengths, angles, and intermolecular packing interactions. numberanalytics.comlibretexts.org While a specific crystal structure for this compound is not publicly available, analysis of related substituted naphthalenes allows for a detailed prediction of its key structural features. nih.govnih.gov

The molecular geometry is defined by the specific lengths of its chemical bonds and the angles between them. The naphthalene core is expected to be nearly planar, with minor distortions caused by the substituents. nih.gov The bond lengths and angles for the ethynyl and methoxy groups would adopt values typical for these functionalities on an aromatic ring.

Table 2: Expected Bond Parameters for this compound from Crystallographic Data Values are typical and sourced from analyses of analogous structures.

| Bond/Angle | Parameter | Expected Value |

|---|---|---|

| Bond Length | C≡C | ~1.20 Å |

| Bond Length | C(aromatic)-C(ethynyl) | ~1.43 Å |

| Bond Length | C(aromatic)-O(methoxy) | ~1.37 Å |

| Bond Length | O(methoxy)-C(methyl) | ~1.42 Å |

| Angle | C(aromatic)-C≡C | ~178-180° |

| Angle | C(aromatic)-O-C(methyl) | ~118° |

In the solid state, molecules of this compound would arrange themselves to maximize packing efficiency and favorable intermolecular interactions. The largely planar nature of the molecule facilitates significant π-π stacking interactions between the naphthalene rings of adjacent molecules. rsc.orgresearchgate.net These interactions are a dominant force in the crystal packing of many polycyclic aromatic hydrocarbons. rsc.org The arrangement can often be described as a herringbone or layered motif, influenced by the specific substituents. rsc.orgresearchgate.net Additionally, weaker C-H···π interactions, involving the ethynyl proton and the aromatic rings, may further stabilize the crystal lattice.

Advanced Vibrational Spectroscopy

For this compound, the spectra would be dominated by vibrations of the naphthalene skeleton, with distinct bands corresponding to the methoxy and ethynyl groups. google.comdur.ac.uk

Ethynyl Group: The most characteristic vibrations are the C≡C stretching frequency, which appears in a relatively quiet region of the spectrum, and the sharp ≡C-H stretching band at higher wavenumbers.

Naphthalene Core: The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and depend on the substitution pattern.

Methoxy Group: The C-O stretching vibrations of the aryl ether linkage and the C-H stretching and bending modes of the methyl group are also identifiable.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| ≡C-H Stretch | Acetylene (B1199291) | ~3300 | Strong, Sharp | Medium |

| C-H Stretch (Aromatic) | Naphthalene | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Methoxy (-CH₃) | 2850 - 2960 | Medium | Medium |

| C≡C Stretch | Acetylene | 2100 - 2140 | Weak-Medium, Sharp | Strong |

| C=C Stretch (Aromatic) | Naphthalene | 1400 - 1650 | Medium-Strong | Medium-Strong |

Infrared (IR) Spectroscopic Fingerprint Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific vibrational modes. For this compound, the IR spectrum is distinguished by vibrations originating from the ethynyl, methoxy, and naphthalene moieties.

Detailed analysis reveals several key absorption bands:

Ethynyl Group (C≡C-H): The terminal alkyne is responsible for two highly characteristic peaks. A sharp, intense band corresponding to the ≡C-H stretching vibration is expected around 3300 cm⁻¹. The C≡C triple bond stretching vibration, while sometimes weak in symmetrical alkynes, should appear in the 2150-2100 cm⁻¹ region. rsc.org

Naphthalene Ring: The aromatic system gives rise to multiple bands. The C-H stretching vibrations of the hydrogens attached to the naphthalene core typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1650-1450 cm⁻¹ range. rsc.org

Methoxy Group (O-CH₃): The ether linkage is identifiable by a strong C-O stretching band, anticipated in the 1275-1200 cm⁻¹ region for an aryl ether. The C-H stretching and bending vibrations of the methyl group are also present.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (Ar-H) | 3100-3000 | Medium |

| C-H Stretch | Methyl (-CH₃) | 2960-2850 | Medium |

| C≡C Stretch | Alkyne | 2150-2100 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1650-1450 | Medium |

| C-O Stretch | Aryl Ether | 1275-1200 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, which may be weak or inactive in IR spectroscopy. For this compound, the C≡C triple bond, being a relatively symmetric and polarizable moiety, is expected to produce a strong and distinct Raman signal.

Key research findings from related compounds provide insight into the expected Raman spectrum:

Ethynyl Group: The C≡C stretching vibration is a prominent feature in the Raman spectrum of ethynyl-substituted compounds, typically appearing as a strong band near 2110 cm⁻¹.

Naphthalene Core: The aromatic ring's symmetric "breathing" modes and other C=C stretching vibrations are strong Raman scatterers, appearing in the 1600-1300 cm⁻¹ region. Studies on 1-methoxynaphthalene provide reference values for the vibrations of the substituted naphthalene core. researchgate.netresearchgate.net

Comparison with IR: While the C-O stretch of the methoxy group is strong in the IR spectrum, it is generally a weaker scatterer in Raman. Conversely, the C≡C and aromatic C=C stretches are often more intense in the Raman spectrum.

Data for the analog 1-ethynyl-4-methoxybenzene, recorded using a FT-Raman spectrometer, shows characteristic peaks that align with these expectations, confirming the utility of Raman for analyzing the key structural features of this compound. nih.govspectrabase.com

Table 2: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| C≡C Stretch | Alkyne | ~2110 | Strong |

| C=C Ring Stretch | Aromatic | 1620-1580 | Strong |

| Ring Breathing Mode | Aromatic | ~1380 | Strong |

| C-O Stretch | Aryl Ether | ~1250 | Weak-Medium |

Photoelectron Emission Spectroscopy (PES) for Electronic Structure Probing

Photoelectron Emission Spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. This method provides direct experimental values for electron binding energies and ionization potentials, which correspond to the energies of molecular orbitals.

For this compound, PES can elucidate the influence of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing ethynyl (-C≡CH) group on the π-electronic system of the naphthalene core.

Ionization Potential: The first ionization potential, corresponding to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), is a key parameter determined by PES. Studies on related aromatic systems show how substituents modulate this value. nih.gov For instance, photoelectron yield spectroscopy (PYS), a related technique, determined the ionization potential of DNBDF, a naphthalene-containing fused aromatic system, to be 5.70 eV. core.ac.uk

Electronic Effects: The electron-donating methoxy group is expected to raise the energy of the HOMO, thereby lowering the ionization potential compared to unsubstituted naphthalene. Conversely, the ethynyl group generally lowers the energy of the π-orbitals. The interplay of these two groups at the 1- and 4-positions dictates the final electronic structure.

Band Structure Analysis: In solid-state applications, PES and the related technique of Ultraviolet Photoelectron Spectroscopy (UPS) are used to determine the band structure. researchgate.net Studies on Cu₂O surfaces functionalized with the related molecule 2-ethynyl-6-methoxynaphthalene (B157083) have used X-ray Photoelectron Spectroscopy (XPS) to investigate chemical states and changes in electron density upon molecular binding. researchgate.netacs.org Such analysis reveals how the molecular orbitals of the adsorbate align with the bands of the substrate, which is crucial for designing electronic devices. acs.org

Table 3: Ionization Potentials of Related Aromatic Compounds Determined by Photoelectron Spectroscopy

| Compound | Spectroscopic Method | Ionization Potential (eV) | Reference |

| Naphthalene | PES | 8.12 | |

| DNBDF (Fused Naphthalene) | PYS | 5.70 | core.ac.uk |

| 1-Methylnaphthalene | REMPI Spectroscopy | Not specified | aanda.org |

| 2-Ethylnaphthalene | REMPI Spectroscopy | Not specified | aanda.org |

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Analysis

Molecular Rotational Resonance (MRR) spectroscopy, which operates in the microwave frequency region, is an exceptionally high-resolution technique that provides unambiguous structural information for gas-phase molecules. brightspec.com By measuring the transition frequencies between pure rotational energy levels, MRR can determine the precise three-dimensional arrangement of atoms with extraordinary accuracy. brightspec.com

The application of MRR to this compound would yield significant insights:

Precise Structural Determination: The rotational spectrum is uniquely determined by the molecule's moments of inertia. Analysis of this spectrum allows for the calculation of highly accurate rotational constants (A, B, C), which define the molecule's structure. arxiv.orgcsic.es Laboratory studies on the closely related 1- and 2-ethynylnaphthalene (B39655) have successfully used Fourier-transform microwave spectroscopy to determine their rotational constants and centrifugal distortion constants. arxiv.orgcsic.es

Isotopic Analysis: MRR is exquisitely sensitive to mass distribution. The substitution of any atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H) results in a distinct and predictable shift in the rotational spectrum. brightspec.com This makes MRR a powerful tool for quantitative isotopic analysis without the need for chromatographic separation. brightspec.combohrium.com This capability has been demonstrated in the analysis of deuterated aryl alkenes produced in reactions involving 2-ethynyl-6-methoxynaphthalene. bohrium.com

Conformational Analysis: For molecules with rotational isomers (conformers), MRR can distinguish between different conformers present in the gas phase, as each would have a unique set of rotational constants.

The experimental rotational constants for 1-ethynylnaphthalene (B95080) provide a foundational dataset for predicting the spectrum of this compound. csic.es

Table 4: Experimental Rotational and Centrifugal Distortion Constants for 1-Ethynylnaphthalene

| Parameter | Value (MHz) |

| A | 1818.1738 |

| B | 500.57393 |

| C | 392.17641 |

| ΔJ | 0.02196e-3 |

| ΔJK | 0.2085e-3 |

Data sourced from laboratory rotational spectroscopy studies on 1-ethynylnaphthalene. csic.es

Computational and Theoretical Investigations of 1 Ethynyl 4 Methoxynaphthalene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations serve as a powerful tool for predicting the electronic properties of molecules from first principles. For 1-Ethynyl-4-methoxynaphthalene, these methods provide a detailed picture of its ground and excited state characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and properties of molecules in their ground state. By approximating the exchange-correlation energy, a key component of the total electronic energy, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and other properties. researchgate.netresearchgate.net For this compound, DFT optimization, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms. researchgate.net

This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. The optimized geometry confirms the planarity of the naphthalene (B1677914) core and reveals the spatial orientation of the methoxy (B1213986) and ethynyl (B1212043) substituents. This structural information is foundational for understanding the molecule's steric and electronic properties.

Illustrative Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Selected Atoms | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C(4)-O | ~1.36 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Length | C(1)-C≡ | ~1.43 Å |

| Bond Length | C≡C-H | ~1.21 Å |

| Bond Angle | C(4)-O-CH₃ | ~118° |

| Bond Angle | C(1)-C≡C | ~178° |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic compounds.

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com This method is a widely used and effective approach for calculating the properties of electronically excited states. beilstein-journals.orgscience.gov TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. researchgate.net For this compound, the primary electronic transitions are expected to be π-π* transitions within the aromatic system. The presence of the methoxy and ethynyl substituents is anticipated to shift these absorptions compared to unsubstituted naphthalene.

Illustrative TD-DFT Results for Electronic Transitions of this compound

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.95 | 314 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 4.31 | 288 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.85 | 256 | 0.18 | HOMO → LUMO+1 |

Note: These data are hypothetical, based on typical TD-DFT results for substituted naphthalenes, illustrating the expected electronic transitions.

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. samipubco.com This gap is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. The energies of these orbitals and their gap can be reliably calculated using DFT. samipubco.com

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the extended π-conjugation from the ethynyl group can lower the energy of the LUMO. Both effects typically lead to a reduction of the HOMO-LUMO gap compared to the parent naphthalene molecule, suggesting increased reactivity and a red-shift (shift to longer wavelengths) in its absorption spectrum. rsc.orgresearchgate.net

Comparison of Calculated Frontier Orbital Energies and HOMO-LUMO Gaps (in eV)

| Compound | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

|---|---|---|---|

| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 |

| This compound (Illustrative) | -5.75 | -1.65 | 4.10 |

Note: Naphthalene data is from DFT/aug-cc-pVQZ calculations. samipubco.com The values for this compound are illustrative, demonstrating the expected influence of the substituents.

Computational methods allow for the visualization of the molecule's electron density. A Molecular Electrostatic Potential (MEP) map can be generated to illustrate the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com For this compound, the MEP map would show a negative potential (red/yellow) around the oxygen atom of the methoxy group and the π-system of the ethynyl group, indicating these are likely sites for electrophilic attack. The hydrogen atoms, particularly the acidic proton of the ethynyl group, would show a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. By mapping the potential energy surface, researchers can identify the minimum energy path (MEP) that connects reactants to products. nih.gov A critical point along this path is the transition state (TS), which represents the energy maximum and is the key to determining the reaction's activation energy. mdpi.com

For this compound, several reactions could be modeled. For example, the mechanism of an electrophilic aromatic substitution on the naphthalene ring or a cycloaddition reaction involving the ethynyl group could be investigated. Calculations would involve optimizing the geometries of the reactants, products, and the transition state. The energy difference between the reactants and the transition state provides the activation energy barrier, which is crucial for predicting reaction rates. Vibrational frequency analysis is used to confirm the nature of these structures, with the transition state being characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Energy Profile for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +25.0 |

| Products | -10.0 |

Note: This table provides a hypothetical energy profile for a reaction involving this compound to illustrate the concepts of transition state modeling.

Stereoelectronic Effects and Structure-Reactivity Relationships of this compound

Computational and theoretical investigations provide profound insights into the intricate interplay of stereoelectronic effects that govern the structure and reactivity of this compound. The substitution pattern on the naphthalene core, featuring an electron-donating methoxy group (-OCH3) and an electron-withdrawing ethynyl group (-C≡CH), creates a unique electronic environment that significantly influences its chemical behavior.

The methoxy group at the C4 position and the ethynyl group at the C1 position exert opposing electronic effects on the naphthalene ring system. The -OCH3 group, through resonance, donates electron density to the aromatic rings, increasing the electron density, particularly at the ortho and para positions relative to its point of attachment. Conversely, the ethynyl group acts as a mild electron-withdrawing group due to the sp-hybridization of its carbon atoms, which imparts higher electronegativity.

Theoretical studies on related substituted naphthalenes provide a basis for understanding these electronic influences. For instance, computational analyses of 1-methoxynaphthalene (B125815) have quantified the electron-donating nature of the methoxy substituent. nih.gov This donation of electron density enhances the nucleophilicity of the naphthalene ring, making it more susceptible to electrophilic attack.

The combination of these two substituents in this compound results in a "push-pull" system, where the electron-donating methoxy group and the electron-withdrawing ethynyl group modulate the electronic landscape of the aromatic core. This electronic push-pull effect can lead to a significant dipole moment and influence the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its reactivity in various chemical transformations.

To quantitatively assess these effects, computational methods such as Density Functional Theory (DFT) are employed. While specific DFT studies on this compound are not extensively documented in the literature, data from closely related molecules allow for a comparative analysis to predict its properties. Below are tables of computed properties for relevant naphthalene derivatives that help in understanding the structure-reactivity relationships of the target compound.

Table 1: Calculated Dipole Moments of Substituted Naphthalenes

| Compound | Dipole Moment (Debye) |

| 1-Ethynylnaphthalene (B95080) | 0.58 |

| 2-Ethynylnaphthalene (B39655) | 0.90 |

Data sourced from theoretical calculations related to rotational spectroscopy studies. oup.com

Table 2: Computed Enthalpies of Formation for Substituted Naphthalenes

| Compound | Phase | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

| 1-Methoxynaphthalene | Gas | -3.0 ± 3.1 |

| 1-Formylnaphthalene | Gas | 36.3 ± 4.1 |

This data provides insight into the thermodynamic stability influenced by substituents. nih.gov

The enthalpy of formation provides information about the thermodynamic stability of a compound. The electronic interactions between the methoxy and ethynyl groups in this compound are anticipated to influence its stability. The push-pull nature of the substituents can lead to a more stabilized ground state through resonance delocalization.

These stereoelectronic effects are pivotal in predicting the regioselectivity and reactivity of this compound in various chemical reactions. For instance, in electrophilic aromatic substitution reactions, the positions on the naphthalene ring that are most activated by the methoxy group and not significantly deactivated by the ethynyl group would be the preferred sites of attack. Conversely, in nucleophilic reactions, the presence of the electron-withdrawing ethynyl group could activate the ring towards nucleophilic addition or substitution, particularly at positions electronically influenced by it.

Applications in Advanced Materials Science

Organic Electronic Materials Development

The development of novel organic electronic materials is a cornerstone of modern materials science, with a continuous search for molecules that can offer enhanced performance, stability, and processability. Ethynyl-substituted aromatic compounds are often investigated for these applications due to their rigid structure and potential for extended π-conjugation, which is critical for charge transport and light emission.

Organic Light-Emitting Diodes (OLEDs) and Emitters

In the field of OLEDs, the molecular structure of the emitter layer is paramount in determining the device's efficiency, color purity, and lifespan. Naphthalene (B1677914) derivatives are known to be blue-emitting materials. mdpi.com The introduction of an ethynyl (B1212043) group could potentially modify the electronic properties to fine-tune the emission color and improve charge injection and transport. However, there is no specific data available on the performance of 1-Ethynyl-4-methoxynaphthalene as an emitter or host material in OLED devices.

Organic Field-Effect Transistors (OFETs)

OFETs rely on organic semiconductor materials for the active channel. The performance of an OFET is largely characterized by the charge carrier mobility of the semiconductor. The planarity and intermolecular packing of the organic material are key factors influencing this mobility. While the naphthalene core of this compound could facilitate π-π stacking, essential for charge transport, no studies were found that fabricate or characterize OFETs using this specific compound. Therefore, data on its field-effect mobility, on/off ratio, and threshold voltage are unavailable.

Organic Semiconductors and Charge Transport Phenomena

The fundamental study of charge transport in organic semiconductors is vital for optimizing device performance. The methoxy (B1213986) and ethynyl groups on the naphthalene core of this compound would be expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport. The electron-donating nature of the methoxy group could affect the ionization potential and electron affinity. However, without experimental or theoretical studies on this specific molecule, any discussion of its charge transport properties remains speculative.

Conjugated Polymer and Oligomer Design

The polymerization of monomers like this compound could lead to the formation of conjugated polymers with interesting optical and electronic properties. The naphthalene and ethynyl units would contribute to the delocalized π-system of the polymer backbone.

Structure-Property Relationships in Advanced Functional Materials

Understanding the relationship between the chemical structure of a material and its functional properties is a primary goal of materials science. For a polymer based on this compound, key relationships would exist between the monomer's structure and the resulting polymer's thermal stability, solubility, morphology, and electronic behavior. The interplay between the rigid naphthalene-ethynyl backbone and the flexible methoxy side groups would influence these properties. Unfortunately, the absence of research on this specific polymer means that no established structure-property relationships can be reported.

Advanced Functional Materials with Tunable Optoelectronic Properties

The incorporation of this compound into polymeric structures yields advanced functional materials with significant potential for tunable optoelectronic properties. The unique molecular architecture of this compound, featuring a rigid naphthalene core, a π-conducting ethynyl group, and an electron-donating methoxy group, allows for the synthesis of conjugated polymers with tailored optical and electronic characteristics. These materials are at the forefront of research for applications in next-generation electronic and photonic devices.

The polymerization of this compound leads to the formation of poly(this compound), a substituted polyacetylene. The extended π-conjugation along the polymer backbone, combined with the electronic influence of the methoxynaphthalene side chains, governs the material's optoelectronic behavior. The methoxy group (-OCH3) acts as an electron-donating group, which can increase the electron density of the conjugated system. This, in turn, can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and, consequently, the material's band gap.

Research on analogous polyacetylene derivatives provides insights into the expected properties of poly(this compound). For instance, studies on polymers such as poly(1-ethynyl-4-phenoxybenzene) have demonstrated the significant role of aromatic side groups in defining the photoluminescent and electroluminescent properties of the material. researchgate.net The bulky naphthalene group in poly(this compound) is expected to induce steric hindrance, leading to a twisted polymer backbone. This twisting can reduce intermolecular interactions and enhance the solubility of the polymer, which is a crucial factor for solution-based processing and device fabrication.

The optical properties of these materials are of particular interest. The conjugated backbone allows for strong absorption of light in the UV-visible region. The specific absorption and emission wavelengths can be tuned by modifying the chemical structure of the side chains or by copolymerization with other monomers. This tunability is a key advantage for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Detailed research findings on analogous compounds suggest that polymers derived from this compound would exhibit promising photoluminescence. For example, poly(1-ethynyl-4-phenoxybenzene) shows a photoluminescence maximum at 453 nm, corresponding to blue light emission. researchgate.net The electrochemical properties of these polymers are also critical for their application in electronic devices. The HOMO and LUMO energy levels determine the ease of charge injection and transport, which are vital for the efficiency of OLEDs and OPVs.

The following interactive data table summarizes the optoelectronic properties of a related polyacetylene derivative, poly(1-ethynyl-4-phenoxybenzene), which can serve as a predictive model for the properties of poly(this compound).

| Property | Value | Reference |

| UV-visible Absorption Maximum (λmax) | 352 nm | researchgate.net |

| Photoluminescence Maximum (λem) | 453 nm | researchgate.net |

| Photon Energy | 2.74 eV | researchgate.net |

| Band Gap | 3.02 eV | researchgate.net |

Furthermore, the introduction of functional groups can be used to fine-tune the nonlinear optical (NLO) properties of materials. While direct studies on this compound are limited, research on similar structures, such as chalcone (B49325) derivatives with π-conjugated systems, has shown that the presence of electron-donating and electron-withdrawing groups can lead to large second-order optical nonlinearities. analis.com.my This suggests that materials based on this compound could also be engineered for applications in NLO devices.

Supramolecular Assemblies and Intermolecular Interactions

Non-Covalent Interactions in 1-Ethynyl-4-methoxynaphthalene Systems

The supramolecular behavior of this compound is significantly influenced by non-covalent interactions, which are crucial in determining the solid-state packing and the structure of its assemblies in solution.

The terminal hydrogen of the ethynyl (B1212043) group in this compound can act as a hydrogen bond donor, forming weak C-H···O or C-H···π interactions. For instance, in a related compound, 1-ethynyl-2,7-dimethoxynaphthalene, a hydrogen bond is observed between the ethynylic hydrogen and a methoxyl oxygen of a neighboring molecule, with a C to O distance of 3.260 Å and a C-H···O angle of 164°. nih.gov This type of interaction can lead to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state.

Peri-interactions refer to the steric and electronic interactions between substituents at the 1 and 8 positions of the naphthalene (B1677914) core. scispace.comrsc.org While this compound does not have substituents in the classic peri positions (1 and 8), the concept of through-space interactions between substituents across the naphthalene scaffold is still relevant. The proximity of substituents on the naphthalene ring system can lead to through-space electronic coupling. rsc.orgresearchgate.net These interactions, although weaker than direct bonding, can influence the molecule's conformation and electronic properties. The rigid naphthalene framework forces substituents into close proximity, which can result in unusual reactivity and bonding situations. st-andrews.ac.uk The strain energy differences between various conformations can dictate the preferred geometry and the potential for intramolecular interactions. st-andrews.ac.uk

Coordination Chemistry with Metal Centers

The ethynyl group of this compound serves as an excellent ligand for coordination to transition metals, leading to the formation of a diverse range of metal-alkyne complexes. wikipedia.org

Ethynyl-naphthalene derivatives readily react with metal precursors to form stable complexes. A common synthetic route involves the deprotonation of the terminal alkyne with a strong base to form a metal acetylide. For example, chromium(III) and cobalt(III) complexes bearing 1-ethynylnaphthalene (B95080) ligands have been synthesized. nih.gov The reaction of trans-[Cr(HMC)Cl₂]Cl with lithium 1-ethynylnaphthalene yields trans-[Cr(HMC)(C₂Np)₂]Cl, where HMC is a tetraaza-macrocyclic ligand and C₂Np is the 1-ethynylnaphthalenide ligand. nih.gov These reactions demonstrate the versatility of ethynyl-naphthalene compounds in organometallic synthesis. The resulting complexes often exhibit pseudo-octahedral geometry, with the macrocyclic ligand occupying the equatorial plane and the ethynyl-naphthalene ligands in the apical positions. nih.gov

| Complex | Metal Center | Ancillary Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| trans-[Cr(HMC)(C₂Np)₂]Cl | Cr(III) | 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (HMC) | 73 | nih.gov |

| cis-[Cr(HMC)(C₂Np)₂]Cl | Cr(III) | 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (HMC) | 66 | nih.gov |

The rigid and linear nature of the ethynyl-naphthalene unit makes it an attractive building block for the construction of macrocycles and other complex supramolecular architectures. researchgate.net By incorporating this moiety into larger ligand frameworks, it is possible to create pre-organized cavities for guest binding or to construct novel materials with interesting electronic and photophysical properties. The design of such ligands often involves multi-step organic synthesis to append the ethynyl-naphthalene group to a larger scaffold. researchgate.net The resulting macrocyclic metal complexes can exhibit unique host-guest chemistry and may find applications in catalysis and materials science. nih.govresearchgate.net

Molecular Recognition Phenomena in Supramolecular Chemistry

The combination of a hydrogen-bonding donor (ethynyl C-H), a hydrogen-bonding acceptor (methoxy oxygen), and a large aromatic surface for π-stacking allows this compound to participate in molecular recognition events. researchgate.net These non-covalent interactions enable the molecule to selectively bind to other molecules or ions. For instance, naphthalene-based macrocycles have been synthesized that exhibit strong binding to cationic guests in aqueous media, with association constants in the range of 10⁶–10⁷ M⁻¹. rsc.org The specific arrangement of functional groups in this compound could be exploited in the design of synthetic receptors for specific guest molecules. The methoxy (B1213986) group can enhance the electron density of the naphthalene ring, making it a better π-donor for interactions with electron-deficient aromatic guests.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-ethynyl-4-methoxynaphthalene, while not explicitly detailed in numerous research articles, can be envisioned through established synthetic transformations. Future research will likely focus on optimizing these routes to be more sustainable, efficient, and scalable.

Two primary retrosynthetic disconnections suggest viable synthetic pathways:

Sonogashira Coupling: This powerful cross-coupling reaction would involve the palladium-catalyzed reaction of a 1-halo-4-methoxynaphthalene (preferably 1-iodo-4-methoxynaphthalene) with a protected or terminal acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) followed by deprotection. wikipedia.orgnih.govorganic-chemistry.org The development of copper-free and ligand-free Sonogashira coupling protocols under aerobic conditions could offer a more environmentally benign and cost-effective approach. nih.gov Research in this area would focus on catalyst optimization to ensure high yields and purity while minimizing metal contamination in the final product.

Seyferth-Gilbert Homologation: An alternative approach involves the one-carbon homologation of 4-methoxy-1-naphthaldehyde. nrochemistry.comwikipedia.orgyoutube.comyoutube.com The use of the Ohira-Bestmann modification of the Seyferth-Gilbert reagent offers a milder and more functional group tolerant method for this transformation. wikipedia.org Future advancements may lie in the development of catalytic versions of this reaction to reduce stoichiometric waste.

A comparative table of these potential synthetic routes is presented below:

| Method | Starting Materials | Key Reagents | Potential Advantages | Areas for Sustainable Improvement |

| Sonogashira Coupling | 1-Iodo-4-methoxynaphthalene, Trimethylsilylacetylene | Palladium catalyst, Copper(I) co-catalyst (optional), Base | High efficiency, modularity | Development of recyclable catalysts, use of greener solvents, copper-free systems |

| Seyferth-Gilbert Homologation | 4-Methoxy-1-naphthaldehyde | Dimethyl (diazomethyl)phosphonate (or Ohira-Bestmann reagent), Base | One-pot conversion from aldehydes | Catalytic variants, avoidance of hazardous reagents |

Exploration of Unconventional Reactivity and Catalysis

The terminal alkyne functionality in this compound is a gateway to a diverse range of chemical transformations. While classical alkyne reactions are well-established, future research will likely delve into more unconventional reactivity and its application in catalysis.

The electron-rich nature of the methoxynaphthalene ring system can influence the reactivity of the ethynyl (B1212043) group. This could lead to novel cycloaddition reactions, such as [2+2] or [2+2+2] cycloadditions with unsaturated partners, to construct complex polycyclic architectures. ijnc.ir The exploration of metal-catalyzed reactions that proceed with unusual regioselectivity will be a key area of interest.

Furthermore, the potential for this compound to act as a ligand in organometallic chemistry or as a building block for porous organic polymers (POPs) and metal-organic frameworks (MOFs) presents exciting opportunities. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Rational Design of Next-Generation Organic Electronic Systems with Enhanced Performance

The inherent π-conjugated system of this compound makes it a promising candidate for incorporation into organic electronic materials. The naphthalene (B1677914) core provides a larger aromatic surface area compared to a benzene (B151609) ring, which can enhance π-π stacking interactions, a crucial factor for efficient charge transport in organic semiconductors.

Future research will focus on the rational design of materials incorporating the this compound unit for applications in:

Organic Light-Emitting Diodes (OLEDs): The extended conjugation and potential for high fluorescence quantum yields could be harnessed in the design of novel emitters or host materials.

Organic Field-Effect Transistors (OFETs): The rigid structure and propensity for ordered packing could lead to materials with high charge carrier mobilities.

Organic Photovoltaics (OPVs): As a component in donor or acceptor materials, the electronic properties of the naphthalene system can be tuned to optimize light absorption and energy level alignment.

The methoxy (B1213986) group acts as an electron-donating group, which will influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This provides a handle for fine-tuning the electronic properties to match the requirements of specific device architectures.

Integration of Advanced Characterization Techniques for In-Depth Understanding

A thorough understanding of the structure-property relationships of materials derived from this compound will necessitate the use of a suite of advanced characterization techniques.

Spectroscopic Methods: Detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data will be essential for confirming the structure and purity of the compound and its derivatives. Laboratory rotational spectroscopy could provide highly accurate molecular structures in the gas phase. researchgate.net

Crystallographic Techniques: Single-crystal X-ray diffraction will be invaluable for elucidating the solid-state packing of this compound and its derivatives, providing insights into intermolecular interactions that govern material properties.

Electrochemical and Photophysical Measurements: Cyclic voltammetry will be used to determine the HOMO and LUMO energy levels, while UV-Vis absorption and photoluminescence spectroscopy will probe the optical properties, including the bandgap and emission characteristics.

The data gathered from these techniques will be crucial for building a comprehensive understanding of how the molecular structure of this compound translates to its macroscopic properties and performance in devices.

Predictive Theoretical Frameworks for Material Innovation and Discovery

In conjunction with experimental work, the development of predictive theoretical frameworks will be instrumental in accelerating the discovery and innovation of new materials based on this compound.

Computational methods, such as density functional theory (DFT), can be employed to:

Predict Molecular Geometries and Electronic Structures: Theoretical calculations can provide insights into the preferred conformations and the distribution of electron density in the molecule.

Simulate Spectroscopic Properties: Computational prediction of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data.

Model Intermolecular Interactions: Understanding the nature and strength of π-π stacking and other non-covalent interactions is critical for predicting the solid-state morphology and charge transport properties of materials.

Screen Potential Applications: Theoretical modeling can be used to predict the performance of materials in electronic devices, allowing for the in-silico screening of large numbers of candidate structures before undertaking time-consuming and resource-intensive synthesis.

By integrating these predictive theoretical frameworks with experimental synthesis and characterization, researchers can adopt a more rational design approach, leading to the more rapid development of novel materials with tailored properties for a wide range of applications.

常见问题

Q. What are the established synthetic routes for 1-ethynyl-4-methoxynaphthalene, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves Sonogashira coupling between 4-methoxy-1-iodonaphthalene and trimethylsilylacetylene, followed by deprotection. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) coupled with UV-Vis or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Quantify impurities using area normalization in chromatograms, ensuring <2% residual solvents (e.g., tetrahydrofuran) via headspace GC .

Q. How should researchers design preliminary toxicological studies for this compound?

- Methodological Answer : Follow ATSDR’s inclusion criteria for naphthalene derivatives (Table B-1 in ):

- Routes : Prioritize inhalation (aerosolized) and oral (dissolved in corn oil) exposure.

- Endpoints : Monitor hepatic enzymes (ALT, AST), renal biomarkers (creatinine), and respiratory inflammation markers (IL-6, TNF-α).

- Species : Use Sprague-Dawley rats (oral) and C57BL/6 mice (inhalation) with sample sizes ≥10/group to ensure statistical power .

Q. What spectroscopic methods resolve structural ambiguities in substituted naphthalenes?

- Methodological Answer : Combine 2D NMR (COSY, HSQC) to differentiate ethynyl vs. vinyl protons and aromatic coupling patterns. IR spectroscopy identifies methoxy C-O stretches (~1250 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹). For crystallographic confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and use X-ray diffraction .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of this compound be resolved?

- Methodological Answer : Apply systematic review steps from (Section C.2–C.8):

Identify contradictions : Compare hepatic CYP450 isoform activity (e.g., CYP1A2 vs. CYP2E1) across in vitro (microsomes) and in vivo models.

Risk of bias assessment : Use Table C-7 () to evaluate randomization in dosing protocols.

Confidence rating : Prioritize studies with "High Initial Confidence" () where dose-response curves are replicated across ≥3 independent labs .

Q. What advanced computational models predict environmental fate parameters for ethynyl-substituted naphthalenes?

- Methodological Answer : Use EPI Suite™ (EPA) to estimate:

Q. How do researchers address contradictions in cytotoxicity assays for this compound?

- Replicate conditions : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes), serum concentrations, and exposure durations.

- Control for ROS interference : Include antioxidants (e.g., N-acetylcysteine) in parallel assays.

- Meta-analysis : Pool IC₅₀ values from ≥5 studies, applying random-effects models to account for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。